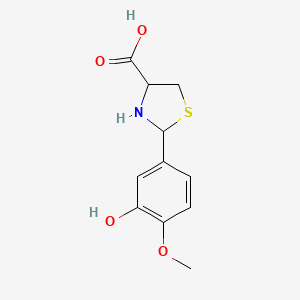

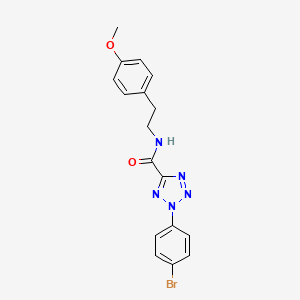

![molecular formula C13H13FN2O2 B2504903 ethyl (2Z)-2-cyano-3-{[(4-fluorophenyl)methyl]amino}prop-2-enoate CAS No. 1025644-67-0](/img/structure/B2504903.png)

ethyl (2Z)-2-cyano-3-{[(4-fluorophenyl)methyl]amino}prop-2-enoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl (2Z)-2-cyano-3-{[(4-fluorophenyl)methyl]amino}prop-2-enoate is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. The compound is characterized by the presence of a cyano group, an amino group with a 4-fluorophenyl substituent, and an ethyl ester group. It is part of a broader class of compounds that have been synthesized and analyzed for their structural and electronic properties .

Synthesis Analysis

The synthesis of related ethyl 2-cyano-3-alkoxypent-2-enoates has been achieved through a coupling reaction between α,β-unsaturated acetals and cyanoacetate, catalyzed by a ruthenium complex . This method provides moderate yields and allows for the separation of E- and Z-isomers. The synthesis of similar compounds has been performed using different starting materials and catalysts, such as the reaction of the lithium salt of ethyl cyanoacetate with (Z)-O-methyl-4-chlorobenzohydroximoyl fluoride . These methods highlight the versatility of synthetic approaches to obtain the desired isomers of these compounds.

Molecular Structure Analysis

The molecular structure of these compounds has been determined using X-ray crystallography, revealing details about the steric hindrance and bond angles around the tetrasubstituted alkene moiety . For instance, the C(carbonyl)–C(α)–C(β) angle has been found to expand to about 125°. The structure of the Z isomer of a similar compound has been elucidated, showing a three-dimensional supramolecular network stabilized by various noncovalent interactions .

Chemical Reactions Analysis

The chemical behavior of ethyl (2Z)-2-cyano-3-{[(4-fluorophenyl)methyl]amino}prop-2-enoate involves interactions that are not typically hydrogen bonding. For example, C≡π interactions of non-hydrogen bond type have been observed, which are attributed to electrostatic interactions . Additionally, the compound exhibits N≡π and O≡π interactions, which contribute to the formation of unique crystal packing structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure and the interactions they can form. The presence of the cyano and amino groups, along with the fluorophenyl moiety, imparts certain electronic properties that have been rationalized through ab initio computations . Spectrometric techniques such as IR, UV, and NMR have been employed for characterization, providing insights into the tautomeric forms and the predominance of certain configurations in solution and solid states .

特性

IUPAC Name |

ethyl (Z)-2-cyano-3-[(4-fluorophenyl)methylamino]prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2O2/c1-2-18-13(17)11(7-15)9-16-8-10-3-5-12(14)6-4-10/h3-6,9,16H,2,8H2,1H3/b11-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJMRFKPGBZRRQX-LUAWRHEFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CNCC1=CC=C(C=C1)F)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C\NCC1=CC=C(C=C1)F)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl (Z)-2-cyano-3-[(4-fluorophenyl)methylamino]prop-2-enoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(N-methylmethylsulfonamido)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2504820.png)

![5,6-dimethyl-2-(3-pyridinyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2504821.png)

![Tert-butyl N-[(1R,2R)-2-(aminomethyl)cyclopropyl]carbamate](/img/structure/B2504824.png)

![3-Ethoxy-4-{[(4-methylphenyl)sulfonyl]oxy}benzoic acid](/img/structure/B2504825.png)

![ethyl 6-methyl-4-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2504828.png)

![N-allyl-2-(3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}phenoxy)nicotinamide](/img/structure/B2504830.png)

![benzo[c][1,2,5]thiadiazol-5-yl(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2504838.png)

![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N,N-diethylacetamide](/img/structure/B2504842.png)

![2,2-dimethyl-2,3,5,6-tetrahydro-1'H-spiro[pyran-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2504843.png)